2-(Difluoromethyl)-1,3-oxazole-4-carboxamide
Description
2-(Difluoromethyl)-1,3-oxazole-4-carboxamide is a compound of significant interest in the field of organic chemistry. It features a difluoromethyl group attached to an oxazole ring, which is further substituted with a carboxamide group. This unique structure imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-3(7)5-9-2(1-11-5)4(8)10/h1,3H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLYDXCGDYINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents under controlled conditions. The reaction is often catalyzed by metal-based catalysts to enhance the efficiency and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid, while reduction could produce oxazole-4-amine derivatives .
Scientific Research Applications
2-(Difluoromethyl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- Difluoromethyl phenyl sulfide
- Difluoromethyl pyrroles
- Difluoromethylated heteroarenes
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. The presence of the carboxamide group further enhances its versatility in various chemical reactions and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
